molecular formula C24H18ClN3O B2909477 1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-45-6

1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2909477
CAS No.: 932325-45-6
M. Wt: 399.88
InChI Key: DCPCTGJDFGTEQD-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with substituents such as a 3-chlorophenyl group, a 6-methoxy group, and a 4-methylphenyl group

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are advantageous due to their efficiency and high yields. For instance, a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile or dimedone can be employed . The reaction typically proceeds through a Michael addition followed by intramolecular cyclization, resulting in the formation of the desired pyrazoloquinoline derivative.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The absence of metal catalysts and the use of simple workup procedures make these methods suitable for industrial applications.

Chemical Reactions Analysis

1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

For example, oxidation of the methoxy group can lead to the formation of a corresponding quinone derivative, while reduction of the pyrazole ring can yield a dihydropyrazole derivative

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising pharmacological properties, including antileishmanial and antimalarial activities. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development against parasitic diseases.

    Materials Science: Due to its unique structural features, the compound can be used in the design of novel materials with specific electronic and optical properties.

    Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules in parasites . This inhibition disrupts the metabolic processes of the parasites, leading to their death.

The compound’s ability to interact with various receptors and enzymes is attributed to its structural features, which allow it to form stable complexes with these targets. The presence of electron-withdrawing and electron-donating groups in the compound’s structure enhances its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazole and quinoline derivatives, such as hydrazine-coupled pyrazoles and piperazine derivatives . These compounds share similar structural motifs but differ in their substituents and overall molecular architecture.

    Hydrazine-coupled pyrazoles: These compounds exhibit similar pharmacological activities but may differ in their potency and selectivity due to variations in their substituents.

    Piperazine derivatives: These compounds are known for their applications in treating central nervous system disorders and exhibit different mechanisms of action compared to pyrazoloquinolines.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct pharmacological and chemical properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-15-9-11-16(12-10-15)22-20-14-26-23-19(7-4-8-21(23)29-2)24(20)28(27-22)18-6-3-5-17(25)13-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPCTGJDFGTEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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